D-Glucose-13C6,d7

Description

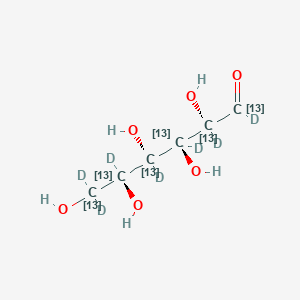

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-VVZLUFAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Glucose-13C6,d7: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Powerful Metabolic Tracer for Advanced Scientific Investigation

D-Glucose-13C6,d7 is a stable isotope-labeled form of glucose that serves as a critical tool for researchers, scientists, and drug development professionals. By replacing six carbon atoms with their heavier, non-radioactive isotope, carbon-13, and seven hydrogen atoms with deuterium, this compound allows for the precise tracing of glucose metabolism in biological systems. Its application is central to a deeper understanding of cellular bioenergetics, disease pathology, and the mechanism of action of novel therapeutics. This guide provides a detailed overview of D-Glucose-13C6,d7, its applications, and the experimental protocols necessary for its effective use.

Core Properties and Specifications

D-Glucose-13C6,d7 is a monosaccharide distinguished by its isotopic enrichment. This labeling enables its differentiation from endogenous glucose pools, making it an invaluable tracer in metabolic studies.[1] The key quantitative data and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | 13C6H5D7O6 | [2][3] |

| Molecular Weight | 193.15 g/mol | [2][4] |

| CAS Number | 201417-01-8 | |

| Chemical Purity | ≥98% | |

| Isotopic Purity (13C) | 99 atom % | |

| Isotopic Purity (D) | 97-98 atom % | |

| Appearance | White to off-white powder | |

| Melting Point | 150-152 °C | |

| Solubility | Soluble in water | |

| Storage | Store at room temperature, protected from light and moisture. |

Applications in Research and Drug Development

The primary application of D-Glucose-13C6,d7 lies in its use as a tracer in metabolic research, particularly in the fields of oncology, diabetes, and neurodegenerative diseases. By introducing this labeled glucose into cellular or animal models, researchers can track its uptake and metabolism through various biochemical pathways. This allows for the quantification of metabolic fluxes, providing a dynamic picture of cellular activity.

Key research applications include:

-

Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions in a biological system. D-Glucose-13C6,d7 is a preferred tracer for these studies, as the incorporation of its labeled atoms into downstream metabolites can be precisely measured by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Cancer Metabolism Studies: Cancer cells often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. Labeled glucose tracers are instrumental in studying these metabolic shifts, identifying potential therapeutic targets, and evaluating the efficacy of anti-cancer drugs that target metabolism.

-

Diabetes and Obesity Research: Understanding how insulin and other hormones regulate glucose uptake and metabolism is fundamental to diabetes research. D-Glucose-13C6,d7 can be used in both preclinical and clinical settings to assess insulin sensitivity and glucose homeostasis.

-

Neurobiology: The brain is highly dependent on glucose as its primary energy source. Isotope tracing studies with labeled glucose help to elucidate the metabolic pathways supporting neuronal activity and how they are perturbed in neurological disorders.

-

Drug Development: In the development of new drugs, particularly those targeting metabolic pathways, D-Glucose-13C6,d7 can be used to determine the mechanism of action and to assess the on-target and off-target effects of a compound.

Experimental Protocols

The successful application of D-Glucose-13C6,d7 requires rigorous experimental design and execution. Below are detailed methodologies for key experiments utilizing this tracer.

Metabolic Flux Analysis (MFA) using Mass Spectrometry

This protocol outlines the general steps for conducting a steady-state metabolic flux analysis experiment in cell culture using D-Glucose-13C6,d7 and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

To initiate labeling, replace the standard medium with a medium containing D-Glucose-13C6,d7 as the sole glucose source. The concentration of the labeled glucose should be similar to that of the standard medium.

-

Incubate the cells for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This duration needs to be determined empirically for each cell line and experimental condition but is typically on the order of hours.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the labeling medium and immediately adding a cold solvent, such as 80% methanol pre-chilled to -80°C.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Lyse the cells by freeze-thawing or sonication.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Derivatization (for GC-MS):

-

Dry the metabolite extract, typically using a vacuum concentrator.

-

To make the metabolites volatile for GC-MS analysis, they must be derivatized. A common method is methoximation followed by silylation.

-

-

Mass Spectrometry Analysis:

-

Analyze the samples using GC-MS or LC-MS. The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C and D atoms).

-

-

Data Analysis and Flux Calculation:

-

The measured mass isotopomer distributions are then used in computational models to calculate the intracellular metabolic fluxes. Software packages such as INCA or Metran are commonly used for this purpose.

-

NMR-Based Metabolomics Protocol

This protocol describes the general workflow for an NMR-based metabolomics study using D-Glucose-13C6,d7.

-

Cell Culture and Labeling:

-

Follow the same procedure as described in the MFA protocol for cell culture and labeling with D-Glucose-13C6,d7.

-

-

Metabolite Extraction:

-

Follow the same quenching and extraction procedure as described in the MFA protocol to obtain the polar metabolite fraction.

-

-

NMR Sample Preparation:

-

Dry the metabolite extract.

-

Reconstitute the dried extract in a deuterated solvent, typically deuterium oxide (D₂O), containing a known concentration of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

-

For more detailed structural information and metabolite identification, acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).

-

-

Data Analysis:

-

Process the NMR spectra using software such as MestReNova or TopSpin. This includes Fourier transformation, phase correction, and baseline correction.

-

Identify metabolites by comparing the chemical shifts and coupling constants to spectral databases (e.g., HMDB, BMRB) and by spiking with authentic standards.

-

Quantify the relative or absolute concentrations of metabolites based on the integral of their respective peaks relative to the internal standard. The presence of ¹³C- and D-labeled metabolites will be evident from the specific splitting patterns and chemical shifts in the spectra.

-

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways traced by D-Glucose-13C6,d7 and the general workflows for the experimental protocols described above.

Caption: Glycolysis Pathway Traced by Labeled Glucose.

Caption: Tricarboxylic Acid (TCA) Cycle.

Caption: Pentose Phosphate Pathway (PPP).

Caption: Experimental Workflow for Metabolic Flux Analysis.

Conclusion

D-Glucose-13C6,d7 is a powerful and versatile tool in the arsenal of researchers studying cellular metabolism. Its stable isotopic labels provide a safe and precise means to trace the fate of glucose through complex biochemical networks. The application of this tracer, in conjunction with advanced analytical techniques like mass spectrometry and NMR, enables the detailed quantification of metabolic fluxes, offering profound insights into the metabolic reprogramming that occurs in various physiological and pathological states. The methodologies and pathways outlined in this guide provide a solid foundation for the design and execution of robust and informative metabolic studies, ultimately contributing to the advancement of biomedical science and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Chemical Properties and Applications of D-Glucose-¹³C₆,d₇

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of D-Glucose-¹³C₆,d₇, a stable isotope-labeled monosaccharide crucial for metabolic research. It details its physical and chemical characteristics, provides in-depth experimental protocols for its use in metabolic tracer studies, and illustrates key metabolic pathways and experimental workflows.

Core Chemical and Physical Properties

D-Glucose-¹³C₆,d₇ is a derivative of D-Glucose where all six carbon atoms have been replaced with the heavy isotope ¹³C, and seven hydrogen atoms have been substituted with deuterium (D). This labeling makes it an invaluable tracer for studying metabolic pathways without the use of radioactive materials. Its physical and chemical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | ¹³C₆H₅D₇O₆ | [1][2][3][4] |

| Molecular Weight | 193.15 g/mol | [5] |

| CAS Number | 201417-01-8 | |

| Isotopic Purity (¹³C) | ≥99 atom % | |

| Isotopic Purity (D) | ≥97 atom % | |

| Chemical Purity | ≥98% | |

| Appearance | White powder/solid | |

| Melting Point | 150-152 °C (literature value) | |

| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (with trace NH₄OH) | |

| Solubility | Soluble in water (250 mg/mL with sonication) | |

| Storage Conditions | Room temperature, protected from light and moisture |

Experimental Protocols

D-Glucose-¹³C₆,d₇ is a primary tool for ¹³C Metabolic Flux Analysis (MFA), a technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. Below are detailed protocols for a typical metabolic tracing experiment using this labeled glucose in mammalian cell culture, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: ¹³C Metabolic Flux Analysis in Cell Culture

This protocol outlines the workflow for tracing the metabolism of D-Glucose-¹³C₆,d₇ through central carbon metabolism.

1. Cell Culture and Labeling:

-

Cell Seeding: Plate mammalian cells (e.g., a cancer cell line) in 6-well plates or 10 cm dishes. Allow cells to adhere and grow to approximately 70-80% confluency in their standard culture medium.

-

Labeling Medium Preparation: Prepare a glucose-free version of the appropriate culture medium (e.g., DMEM). Supplement this medium with 10 mM D-Glucose-¹³C₆,d₇. Ensure all other necessary supplements (e.g., glutamine, serum) are present.

-

Tracer Introduction: Remove the standard culture medium from the cells. Wash the cells once with sterile phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.

-

Incubation: Add the prepared ¹³C-labeling medium to the cells. Incubate the cells for a predetermined duration (e.g., 4, 8, or 24 hours) to allow for the uptake and metabolism of the labeled glucose. The goal is to reach an isotopic steady state for the metabolites of interest.

2. Metabolite Extraction:

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium.

-

Washing: Immediately wash the cells with 5 mL of ice-cold PBS to remove any extracellular labeled glucose.

-

Extraction: Add 500 µL of ice-cold 80% methanol (HPLC grade) to the dish to cover the cells. This step lyses the cells and precipitates proteins while solubilizing small molecule metabolites.

-

Cell Harvesting: Use a cell scraper to detach the cells into the methanol solution. Pipette the entire lysate into a 1.5 mL microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at maximum speed (>13,000 rpm) for 30 minutes at 4°C to pellet precipitated proteins and cell debris.

-

Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube. This extract is now ready for analysis. Store at -80°C until analysis.

3. LC-MS/MS Analysis:

-

Instrumentation: Utilize a UPLC (Ultra-Performance Liquid Chromatography) system coupled to a tandem mass spectrometer (MS/MS), such as a triple quadrupole (QqQ), for analysis.

-

Chromatography: Separate the metabolites using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for retaining and separating polar compounds like glycolytic and TCA cycle intermediates.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves programming the instrument to detect specific precursor-to-product ion transitions for both the unlabeled (¹²C) and labeled (¹³C) versions of the target metabolites. The mass shift of +6 for fully labeled pyruvate, for instance, allows for its specific detection.

-

Data Analysis: Integrate the peak areas for each metabolite's labeled and unlabeled isotopologues using software like MultiQuant. The fractional enrichment of ¹³C in each metabolite can then be calculated to determine the contribution of glucose to its synthesis and to model the fluxes through the metabolic network.

Protocol 2: Sample Preparation for NMR Spectroscopy

For analysis by Nuclear Magnetic Resonance (NMR), which can provide detailed information on the specific positions of ¹³C atoms within a molecule, sample preparation is critical.

-

Extraction: Perform the metabolite extraction as described in the LC-MS protocol (Protocol 1, Step 2).

-

Drying: Lyophilize (freeze-dry) the collected supernatant to remove the methanol and water.

-

Dissolution: Re-dissolve the dried metabolite pellet in a deuterated solvent, typically deuterium oxide (D₂O), suitable for NMR analysis. The volume is typically around 0.6 mL for a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt), for chemical shift referencing.

-

Transfer: Transfer the final solution to a 5 mm NMR tube for analysis.

-

Acquisition: Acquire ¹³C NMR spectra using a high-field NMR spectrometer. Proton-decoupled single-pulse experiments are standard for obtaining ¹³C spectra.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a core metabolic pathway traced with D-Glucose-¹³C₆,d₇.

Caption: Experimental workflow for a ¹³C metabolic tracing study.

Caption: Tracing ¹³C atoms from glucose through the glycolytic pathway.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight of D-Glucose-¹³C₆,d₇

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the molecular weight of D-Glucose-¹³C₆,d₇, a stable isotope-labeled derivative of glucose. It outlines the foundational principles of its molecular composition and offers a clear methodology for the calculation of its molecular weight, contrasting it with its unlabeled counterpart, D-Glucose.

Data Presentation: A Comparative Analysis

The molecular weight of a compound is determined by the sum of the atomic masses of its constituent atoms. In the case of isotopically labeled compounds like D-Glucose-¹³C₆,d₇, the masses of the specific isotopes must be used in this calculation. The following table summarizes the key quantitative data for both unlabeled D-Glucose and its stable isotope-labeled form.

| Parameter | Unlabeled D-Glucose | D-Glucose-¹³C₆,d₇ |

| Molecular Formula | C₆H₁₂O₆[1][2][3][4] | ¹³C₆¹H₅²H₇O₆ |

| Isotopic Composition | Naturally occurring isotopic abundances | 6 x ¹³C atoms, 7 x ²H (Deuterium) atoms |

| Calculated Molecular Weight ( g/mol ) | See Calculation Methodology below (approx. 180.156) | See Calculation Methodology below (approx. 193.15) |

| Published Molecular Weight ( g/mol ) | 180.16[1] | 193.15 |

Experimental Protocols: Methodology for Molecular Weight Calculation

The determination of the molecular weight for isotopically labeled compounds is a theoretical calculation based on the molecular formula and the precise atomic masses of the constituent isotopes. This process is fundamental for mass spectrometry, metabolic flux analysis, and quantitative proteomics where precise mass is critical.

1. Molecular Weight Calculation for Unlabeled D-Glucose (C₆H₁₂O₆):

The molecular weight of naturally occurring D-Glucose is calculated using the standard atomic weights of carbon, hydrogen, and oxygen. These standard atomic weights represent the weighted average of the masses of their naturally occurring stable isotopes.

-

Molecular Formula: C₆H₁₂O₆

-

Standard Atomic Weights:

-

Carbon (C): ~12.011 amu

-

Hydrogen (H): ~1.008 amu

-

Oxygen (O): ~15.999 amu

-

-

Calculation:

-

(6 × 12.011) + (12 × 1.008) + (6 × 15.999) = 72.066 + 12.096 + 95.994 = 180.156 g/mol

-

2. Molecular Weight Calculation for D-Glucose-¹³C₆,d₇ (¹³C₆¹H₅²H₇O₆):

For D-Glucose-¹³C₆,d₇, the calculation uses the atomic masses of the specific stable isotopes incorporated into the molecule: Carbon-13 (¹³C), Deuterium (²H), Protium (¹H), and the most abundant isotope of oxygen, Oxygen-16 (¹⁶O).

-

Molecular Formula: ¹³C₆¹H₅²H₇O₆

-

Isotopic Masses:

-

Carbon-13 (¹³C): ~13.00335 amu

-

Protium (¹H): ~1.007825 amu

-

Deuterium (²H): ~2.014102 amu

-

Oxygen-16 (¹⁶O): ~15.994915 amu

-

-

Calculation:

-

(6 × 13.00335) + (5 × 1.007825) + (7 × 2.014102) + (6 × 15.994915)

-

= 78.0201 + 5.039125 + 14.098714 + 95.96949

-

= 193.127429 g/mol

-

The slight difference between the calculated value and the commonly cited value of 193.15 g/mol can be attributed to rounding and the specific atomic mass values used by different suppliers.

Visualization of Isotopic Labeling

The following diagrams illustrate the structural relationship and the isotopic labeling scheme from D-Glucose to D-Glucose-¹³C₆,d₇.

References

A Technical Guide to D-Glucose-13C6,d7: Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of D-Glucose-13C6,d7, a stable isotope-labeled glucose analog crucial for metabolic research. Its utility as a tracer in metabolic flux analysis, particularly in studying glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle, makes it an invaluable tool in drug development and disease research. This document outlines its chemical properties, experimental protocols for its use, and visual representations of relevant metabolic and experimental workflows.

Core Properties of D-Glucose-13C6,d7

D-Glucose-13C6,d7 is a derivative of D-glucose where all six carbon atoms have been replaced by the heavy isotope carbon-13 (¹³C), and seven hydrogen atoms have been substituted with deuterium (D). This dual labeling provides a distinct mass shift, making it an excellent tracer for mass spectrometry-based metabolomics and an internal standard for quantitative analyses.[1][2]

Table 1: Physicochemical Properties of D-Glucose-13C6,d7

| Property | Value | References |

| CAS Number | 201417-01-8 | [3][4] |

| Molecular Formula | ¹³C₆H₅D₇O₆ | |

| Molecular Weight | 193.15 g/mol | |

| Isotopic Purity (¹³C) | ≥99 atom % | |

| Isotopic Purity (D) | 77-98 atom % | |

| Chemical Purity | ≥98% | |

| Appearance | White to off-white powder | |

| Melting Point | 150-152 °C | |

| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) | |

| Solubility | Soluble in water. | |

| Storage | Room temperature, protected from light and moisture. |

Experimental Protocols

The use of D-Glucose-13C6,d7 as a tracer allows for the precise tracking of glucose metabolism through various biochemical pathways. Below are generalized protocols for its application in cell culture and subsequent analysis via mass spectrometry and NMR.

I. Sample Preparation for Metabolite Extraction

Proper sample preparation is critical for accurate metabolite analysis and to minimize matrix effects. The following is a generalized protocol for metabolite extraction from biological samples for use in mass spectrometry.

Materials:

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Phosphate-buffered saline (PBS), ice-cold

-

Centrifuge capable of 15,000 x g at 4°C

-

Sample tubes

Protocol for Cell Culture:

-

Culture cells in a medium containing D-Glucose-13C6,d7 for a specified duration.

-

Aspirate the cell culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex the samples for 30 seconds.

-

Incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant, which contains the metabolites, to a new tube for analysis.

Protocol for Tissue Samples:

-

Weigh the frozen tissue sample (typically 20-50 mg).

-

Add 500 µL of pre-chilled 80% methanol.

-

Homogenize the tissue using a bead beater or a similar device.

-

Follow steps 6-9 from the cell culture protocol.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for separating and identifying isotopically labeled metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for separating polar metabolites like glucose and its derivatives.

Instrumentation and Conditions:

-

LC System: UPLC or HPLC system

-

Column: HILIC column

-

Mobile Phase A: Acetonitrile with 0.1% formic acid

-

Mobile Phase B: Water with 0.1% formic acid

-

Gradient: A linear gradient from high organic to high aqueous concentration.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in Multiple Reaction Monitoring (MRM) or full scan mode.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for glucose metabolites.

MRM Transitions for Glucose: For quantitative analysis, specific precursor-to-product ion transitions are monitored. For D-Glucose-13C6, the transitions would be shifted by +6 Da compared to unlabeled glucose. For example:

-

Unlabeled Glucose: 179.1 -> 89.0, 179.1 -> 59.0

-

¹³C₆-Glucose: 185.1 -> 92.0, 185.1 -> 61.0

III. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is used for structural elucidation and to determine the specific positions of isotopic labels within a molecule. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques are employed.

Sample Preparation:

-

Lyophilize the extracted metabolite sample.

-

Reconstitute the sample in a deuterated solvent (e.g., D₂O) suitable for NMR.

-

Transfer the sample to an NMR tube.

NMR Experiments:

-

1D ¹H NMR: To identify proton signals.

-

1D ¹³C NMR: To directly observe the incorporation of the ¹³C label.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

2D COSY (Correlation Spectroscopy): To identify proton-proton couplings within a spin system.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations.

The analysis of the resulting spectra allows for the detailed mapping of the labeled carbons through metabolic pathways.

Signaling Pathways and Workflows

Metabolic Fate of D-Glucose-13C6 in Glycolysis

D-Glucose-13C6,d7 enters the glycolytic pathway and is metabolized similarly to its unlabeled counterpart. The ¹³C labels are conserved throughout the pathway, allowing for the tracing of the carbon backbone into pyruvate and subsequently into the TCA cycle or lactate.

General Experimental Workflow for Metabolic Tracing

The process of conducting a metabolic tracing experiment with D-Glucose-13C6,d7 involves several distinct stages, from experimental design to data analysis.

References

applications of stable isotope labeled glucose

An In-depth Technical Guide on the Core Applications of Stable Isotope-Labeled Glucose

Introduction

Stable isotope-labeled glucose, particularly with isotopes such as Carbon-13 (¹³C) and Deuterium (²H), has become an indispensable tool in metabolic research, clinical diagnostics, and drug development. These non-radioactive tracers allow for the safe and detailed investigation of glucose metabolism in vivo and in vitro. By replacing specific atoms in the glucose molecule with their heavier, stable isotopes, researchers can trace the metabolic fate of glucose and its downstream metabolites through various biochemical pathways. This guide provides a comprehensive overview of the core applications, experimental protocols, and data interpretation associated with the use of stable isotope-labeled glucose.

Core Applications in Research and Development

The unique advantage of stable isotope tracers lies in their ability to provide dynamic information about metabolic fluxes, i.e., the rates of metabolic reactions. This contrasts with traditional metabolomics, which provides a static snapshot of metabolite concentrations.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis is a powerful technique used to quantify the rates of intracellular metabolic pathways. By introducing a ¹³C-labeled glucose tracer into a biological system and analyzing the isotopic enrichment in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the activity of various pathways.

Key Applications of MFA:

-

Cancer Metabolism: Investigating the Warburg effect and other metabolic reprogramming in cancer cells.

-

Inborn Errors of Metabolism: Diagnosing and understanding the pathophysiology of genetic metabolic disorders.

-

Diabetes and Obesity Research: Studying insulin resistance and alterations in glucose homeostasis.

-

Bioprocess Optimization: Engineering microorganisms for enhanced production of biofuels and pharmaceuticals.

Clinical Diagnostics

Stable isotope breath tests are non-invasive diagnostic tools that are gaining prominence. For instance, a ¹³C-labeled glucose breath test can be used to assess the rate of gastric emptying. After ingestion of the labeled glucose, the appearance of ¹³CO₂ in the exhaled breath, resulting from its metabolism, is measured over time.

Drug Development and Pharmacology

In the realm of drug development, stable isotope-labeled glucose is employed to:

-

Elucidate Drug Mechanism of Action: Determine how a drug candidate modulates specific metabolic pathways.

-

Assess Drug Efficacy: Quantify the metabolic response to a therapeutic intervention.

-

Toxicity Studies: Investigate off-target metabolic effects of a drug.

Experimental Protocols

The successful application of stable isotope-labeled glucose relies on meticulous experimental design and execution. Below are generalized protocols for in vitro and in vivo studies.

In Vitro Cell Culture Labeling Protocol

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

-

Medium Preparation: Prepare a culture medium containing the stable isotope-labeled glucose (e.g., [U-¹³C₆]-glucose) at a known concentration. The standard glucose is replaced with the labeled variant.

-

Labeling: Remove the standard medium from the cells, wash with phosphate-buffered saline (PBS), and add the labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled glucose, leading to isotopic steady state.

-

Metabolite Extraction: After incubation, rapidly quench metabolism (e.g., with cold methanol) and extract the intracellular metabolites.

-

Sample Analysis: Analyze the isotopic enrichment in the target metabolites using LC-MS or GC-MS.

In Vivo Animal Study Protocol

-

Acclimatization: Acclimate the animals to the experimental conditions.

-

Tracer Administration: Administer the stable isotope-labeled glucose via an appropriate route (e.g., oral gavage, intravenous infusion). The choice of administration route depends on the specific metabolic process being investigated.

-

Sample Collection: Collect biological samples (e.g., blood, tissue biopsies) at specific time points post-administration.

-

Sample Processing: Process the collected samples to extract the metabolites of interest.

-

Analytical Measurement: Quantify the isotopic enrichment in the target metabolites using appropriate analytical techniques.

Data Presentation and Interpretation

| Parameter | Description | Typical Unit | Application Example |

| Isotopic Enrichment | The percentage of a metabolite pool that is labeled with the stable isotope. | % or Mole Percent Excess (MPE) | Assessing the contribution of glucose to the TCA cycle. |

| Fractional Contribution | The fraction of a product metabolite that is derived from the labeled substrate. | Unitless (0-1) | Determining the proportion of lactate produced from glycolysis. |

| Metabolic Flux Rate | The rate at which a metabolite is processed through a specific reaction or pathway. | nmol/mg protein/hr or similar | Quantifying the rate of gluconeogenesis. |

Visualization of Metabolic Pathways and Workflows

Visual representations are essential for understanding the complex interplay of metabolic pathways and experimental procedures.

Caption: Tracing ¹³C from glucose through glycolysis and the TCA cycle.

Caption: A typical experimental workflow for in vitro stable isotope tracing.

Conclusion

Stable isotope-labeled glucose is a cornerstone of modern metabolic research. Its application provides unparalleled insights into the dynamics of glucose metabolism, which is fundamental to understanding health and disease. From elucidating complex intracellular flux networks to aiding in the development of novel therapeutics and diagnostic methods, the versatility of stable isotope tracers ensures their continued importance in the scientific and medical communities. The methodologies and data interpretation frameworks outlined in this guide provide a solid foundation for researchers and professionals seeking to leverage this powerful technology in their work.

An In-depth Technical Guide to Dual-Labeled Glucose Tracers for Researchers, Scientists, and Drug Development Professionals

November 2025

Introduction

Dual-labeled glucose tracers are powerful tools in metabolic research, enabling the simultaneous measurement of multiple aspects of glucose kinetics and metabolism. By employing two distinct isotopic labels on glucose molecules, researchers can dissect complex physiological and pathophysiological processes with a high degree of precision. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of dual-labeled glucose tracers. It is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced techniques to elucidate the intricacies of glucose metabolism.

Stable isotope tracers, which are non-radioactive, have become indispensable for quantifying the flux through various biochemical pathways. By replacing naturally occurring atoms with their heavier isotopes, scientists can track the metabolic fate of these molecules through cellular processes.[1] The use of dual tracers, where two different isotopically labeled glucose molecules are administered, allows for the simultaneous assessment of processes such as endogenous glucose production and glucose disposal, or basal and insulin-stimulated glucose uptake in the same subject.[2] This approach not only enhances the data obtained from a single experiment but also reduces inter-individual variability.

This guide will delve into the theoretical underpinnings of dual-tracer studies, provide detailed experimental methodologies for key applications, present quantitative data in a structured format, and visualize the relevant metabolic pathways and experimental workflows using Graphviz diagrams.

Core Principles of Dual-Labeled Glucose Tracer Methodologies

The fundamental principle behind dual-labeled glucose tracer studies is the ability to distinguish and quantify the contribution of different sources of glucose to the total plasma glucose pool. This is achieved by administering two glucose tracers with distinct isotopic labels. Common isotopes used include Carbon-13 (¹³C) and Deuterium (²H), which can be detected and quantified using mass spectrometry.[3][4]

Measuring Endogenous Glucose Production and Glucose Disposal

A common application of the dual-tracer technique is the simultaneous measurement of the rate of appearance (Ra) of endogenous glucose and the rate of disappearance (Rd) of glucose from the plasma.[5] In this setup, one tracer (e.g., [6,6-²H₂]glucose) is infused intravenously at a constant rate to trace the systemic glucose pool, while a second tracer (e.g., [1-¹³C]glucose) is administered orally to trace the appearance of ingested glucose. By measuring the isotopic enrichment of both tracers in the plasma, researchers can calculate the rates of endogenous glucose production (EGP) and the disposal of both endogenous and exogenous glucose.

Assessing Tissue-Specific Insulin Action

The dual-tracer method can also be employed to measure both basal and insulin-stimulated glucose uptake in the same animal, a technique often referred to as the Dual Tracer Test. This approach involves the sequential injection of two different 2-deoxyglucose (2DG) tracers, for example, [¹⁴C]2DG to measure basal uptake, followed by an injection of [³H]2DG along with insulin to measure insulin-stimulated uptake. Since 2DG is taken up by cells but not fully metabolized, it becomes trapped intracellularly, allowing for the quantification of glucose uptake in various tissues.

Dual-Tracer Autoradiography for Spatial Metabolic Analysis

In preclinical cancer research, dual-tracer autoradiography allows for the high-resolution assessment of the spatial relationship between glucose metabolism and other biological processes, such as hypoxia. For instance, co-administration of a glucose analog like ¹⁴C-2-deoxyglucose (¹⁴C-2DG) and a hypoxia marker like ¹⁸F-fluoroazomycin arabinoside (FAZA) can reveal whether regions of high glucose uptake in a tumor correspond to hypoxic areas.

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp with Dual Glucose Tracers

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo. The incorporation of dual glucose tracers enhances the information obtained from this procedure.

Objective: To simultaneously measure endogenous glucose production and glucose utilization under hyperinsulinemic, euglycemic conditions.

Materials:

-

Two distinct stable isotope-labeled glucose tracers (e.g., [6,6-²H₂]glucose and [¹³C₆]glucose)

-

Human insulin

-

20% Dextrose solution

-

Infusion pumps

-

Catheters for infusion and blood sampling

-

Blood glucose meter

-

Sample collection tubes with anticoagulant (e.g., EDTA)

-

Centrifuge

-

-80°C freezer for sample storage

Procedure:

-

Animal Preparation: For animal studies, surgical implantation of catheters in the carotid artery (for sampling) and jugular vein (for infusions) is performed 5-7 days prior to the clamp experiment. For human studies, intravenous catheters are placed in an antecubital vein for infusion and in a contralateral hand or wrist vein, which is arterialized by heating, for blood sampling.

-

Fasting: Animals or human subjects are fasted overnight (typically 12-16 hours for humans, 5-6 hours for mice) to achieve a basal metabolic state.

-

Basal Period (Tracer Equilibration):

-

A primed-continuous infusion of the first glucose tracer (e.g., [6,6-²H₂]glucose) is initiated to measure basal endogenous glucose production. The priming dose is given to rapidly achieve isotopic equilibrium, followed by a constant infusion.

-

This equilibration period typically lasts for 90-120 minutes.

-

Basal blood samples are collected at the end of this period to determine baseline glucose and insulin concentrations, and tracer enrichment.

-

-

Clamp Period:

-

A primed-continuous infusion of human insulin is started to raise plasma insulin to a desired level (e.g., 100 µU/mL).

-

Simultaneously, a variable infusion of 20% dextrose is initiated. The dextrose solution is "spiked" with the second glucose tracer (e.g., [¹³C₆]glucose) to a known enrichment. This is often referred to as the "hot-GINF" (hot glucose infusion) method.

-

Blood glucose is monitored every 5-10 minutes, and the glucose infusion rate (GIR) is adjusted to maintain euglycemia (e.g., ~100 mg/dL).

-

The clamp is typically maintained for 120 minutes once steady-state hyperinsulinemia and euglycemia are achieved.

-

Blood samples are collected at regular intervals during the steady-state period for the analysis of plasma glucose, insulin, and isotopic enrichment of both tracers.

-

-

Sample Processing and Analysis:

-

Blood samples are immediately centrifuged to separate plasma.

-

Plasma is stored at -80°C until analysis.

-

Plasma glucose isotopic enrichment is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Dual Tracer Test for Tissue-Specific Insulin Action in Mice

Objective: To measure both basal and insulin-stimulated glucose uptake in various tissues of the same mouse.

Materials:

-

[¹⁴C]2-deoxyglucose ([¹⁴C]2DG)

-

[³H]2-deoxyglucose ([³H]2DG)

-

Human insulin

-

Anesthetic (e.g., sodium pentobarbital)

-

Plasma replacement solution

-

Syringes for retro-orbital injections

-

Blood collection supplies (e.g., capillary tubes)

-

Liquid scintillation counter

-

Tissues harvesting tools

-

Liquid nitrogen for snap-freezing tissues

Procedure:

-

Animal Preparation: Mice are fasted for a short period (e.g., 2 hours).

-

Anesthesia: Mice are anesthetized with sodium pentobarbital.

-

Basal Glucose Uptake Measurement:

-

A bolus injection of [¹⁴C]2DG is administered via the retro-orbital sinus.

-

Blood samples are collected from the tail vein at timed intervals (e.g., 2, 15, and 30 minutes post-injection) to determine the plasma tracer disappearance curve.

-

-

Insulin-Stimulated Glucose Uptake Measurement:

-

At 40 minutes after the first injection, a second retro-orbital injection containing [³H]2DG and a maximal dose of insulin is administered.

-

Blood samples are again collected at timed intervals (e.g., 2, 15, and 30 minutes post-second injection).

-

-

Tissue Collection:

-

At the end of the experiment (e.g., 80 minutes from the start), mice are euthanized.

-

Tissues of interest (e.g., skeletal muscle, adipose tissue, heart, brain) are rapidly excised, weighed, and snap-frozen in liquid nitrogen.

-

-

Sample Processing and Analysis:

-

Plasma samples are analyzed for [¹⁴C]2DG and [³H]2DG concentrations using a liquid scintillation counter to determine the area under the curve for tracer disappearance.

-

Tissue samples are homogenized, and the accumulation of [¹⁴C]2DG-6-phosphate and [³H]2DG-6-phosphate is measured by liquid scintillation counting after separation from the free tracer.

-

The glucose uptake rate for each tissue under basal and insulin-stimulated conditions is calculated based on the tissue tracer accumulation and the plasma tracer concentration over time.

-

Quantitative Data Presentation

The following tables summarize representative quantitative data that can be obtained from dual-labeled glucose tracer studies. The specific values will vary depending on the experimental model, conditions, and the specific tracers used.

Table 1: Glucose Kinetics during a Hyperinsulinemic-Euglycemic Clamp in Humans

| Parameter | Basal State | Clamp State | Units |

| Plasma Glucose | 90 ± 5 | 92 ± 4 | mg/dL |

| Plasma Insulin | 5 ± 1 | 105 ± 8 | µU/mL |

| Endogenous Glucose Production (EGP) | 2.0 ± 0.2 | 0.3 ± 0.1 | mg/kg/min |

| Glucose Disposal Rate (GDR) | 2.0 ± 0.2 | 8.5 ± 1.0 | mg/kg/min |

| Glucose Infusion Rate (GIR) | 0 | 8.2 ± 1.0 | mg/kg/min |

Data are presented as mean ± standard deviation and are hypothetical examples based on typical findings.

Table 2: Tissue-Specific Glucose Uptake in Mice using the Dual Tracer Test

| Tissue | Basal Glucose Uptake | Insulin-Stimulated Glucose Uptake | Fold-Increase | Units |

| Soleus Muscle | 15 ± 3 | 150 ± 20 | 10.0 | nmol/g/min |

| Gastrocnemius Muscle | 5 ± 1 | 75 ± 10 | 15.0 | nmol/g/min |

| White Adipose Tissue | 2 ± 0.5 | 30 ± 5 | 15.0 | nmol/g/min |

| Brown Adipose Tissue | 100 ± 15 | 800 ± 100 | 8.0 | nmol/g/min |

| Heart | 80 ± 10 | 200 ± 25 | 2.5 | nmol/g/min |

| Brain | 50 ± 8 | 55 ± 7 | 1.1 | nmol/g/min |

Data are presented as mean ± standard deviation and are hypothetical examples based on typical findings.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways central to glucose metabolism.

Caption: The Glycolysis Pathway.

Caption: The Pentose Phosphate Pathway.

Caption: The Tricarboxylic Acid (TCA) Cycle.

Experimental Workflows

Caption: Dual-Tracer Hyperinsulinemic-Euglycemic Clamp Workflow.

Conclusion

Dual-labeled glucose tracer methodologies represent a sophisticated and powerful approach for gaining deep insights into the complexities of glucose metabolism. By enabling the simultaneous measurement of multiple kinetic parameters in a single experiment, these techniques offer enhanced precision and a more comprehensive understanding of metabolic regulation in both health and disease. The detailed protocols and data presented in this guide provide a framework for researchers to design and execute robust dual-tracer studies. The accompanying visualizations of key metabolic pathways and experimental workflows serve as a valuable reference for both conceptual understanding and practical implementation. As the field of metabolic research continues to advance, the application of dual-labeled glucose tracers will undoubtedly play a crucial role in uncovering novel therapeutic targets and strategies for a wide range of metabolic disorders.

References

- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Tracer Test to Measure Tissue-Specific Insulin Action in Individual Mice Identifies In Vivo Insulin Resistance Without Fasting Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Validity of triple- and dual-tracer techniques to estimate glucose appearance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to D-Glucose-13C6,d7 for Advanced Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of D-Glucose-13C6,d7, a powerful stable isotope-labeled tracer for elucidating complex metabolic pathways. By incorporating both heavy carbon (¹³C) and deuterium (D) isotopes, this molecule offers a unique and multi-faceted approach to metabolic flux analysis (MFA), enabling researchers to simultaneously track the fate of the glucose carbon backbone and hydrogen atoms involved in redox reactions.

Core Principles: The Power of Dual Isotope Labeling

Stable isotope tracers are indispensable tools in metabolic research. By replacing naturally abundant atoms with their heavier, non-radioactive counterparts, scientists can trace the journey of nutrients through intricate biochemical networks. D-Glucose-13C6,d7 is a doubly labeled substrate where all six carbon atoms are replaced with ¹³C and seven hydrogen atoms are substituted with deuterium.[1] This dual-labeling strategy provides distinct and complementary insights:

-

¹³C Tracing : Tracks the carbon skeleton of glucose as it is catabolized through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3] This is the gold standard for quantifying the flow, or flux, of carbon through central metabolism.[2]

-

Deuterium (d7) Tracing : Follows the exchange of hydrogen atoms, offering a unique window into redox metabolism.[2] This is particularly valuable for assessing the production and consumption of critical reducing equivalents like NADPH, which are vital for biosynthesis and maintaining cellular redox balance.

The combination of both labels in a single molecule allows for a more comprehensive and integrated analysis of cellular metabolism from a single experiment compared to using singly labeled tracers.

Physical and Chemical Properties

D-Glucose-13C6,d7 is a stable, non-radioactive labeled form of D-glucose. Its properties are summarized below, making it suitable for a wide range of experimental conditions, particularly in cell culture and in vivo studies.

| Property | Value | Reference |

| Synonyms | D-Glucopyranose; Dextrose; D-GLC; Labeled glucose | |

| Molecular Formula | ¹³C₆H₅D₇O₆ | |

| Molecular Weight | 193.15 g/mol | |

| CAS Number (Labeled) | 201417-01-8 | |

| Isotopic Purity | ≥99 atom % ¹³C; ≥97 atom % D | |

| Chemical Purity | ≥98% | |

| Physical Form | White to off-white powder | |

| Solubility | Highly soluble in water (e.g., 250 mg/mL with ultrasonic assistance) | |

| Storage | Room temperature, protected from light and moisture. Stock solutions at -20°C (1 month) or -80°C (6 months). |

Key Applications in Research and Development

The unique properties of D-Glucose-13C6,d7 make it a versatile tool for investigating cellular metabolism in various contexts, from basic science to therapeutic development.

-

Metabolic Flux Analysis (MFA): As a central technique, MFA quantifies the rates of metabolic reactions. Using D-Glucose-13C6,d7 provides comprehensive data for computational models to resolve the fluxes through interconnected pathways with high precision.

-

Cancer Metabolism: Cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. Tracing with D-Glucose-13C6,d7 helps to dissect how glucose is rerouted to support rapid cell growth and proliferation, providing insights into metabolic reprogramming in tumors. This can aid in identifying therapeutic targets that interfere with these amplified pathways.

-

Drug Development: Understanding how a drug candidate affects cellular metabolism is crucial. This tracer can be used to assess the on-target and off-target metabolic effects of pharmaceuticals. The use of stable isotopes is a key part of the drug development process for quantitative analysis.

-

Biomolecular NMR and Mass Spectrometry: It serves as a critical reagent for applications in biomolecular NMR and as an internal standard for isotope dilution mass spectrometry (ID-MS) to accurately measure glucose concentrations in biological samples.

Experimental Design and Protocols

Precise and reproducible methodologies are critical for successful metabolic tracer studies. Below are representative protocols for in vitro (cell culture) and in vivo experiments.

This protocol describes a general workflow for tracing D-Glucose-13C6,d7 metabolism in adherent mammalian cells.

Materials:

-

D-Glucose-13C6,d7

-

Glucose-free cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose

-

Cultured adherent cells (e.g., A549, T47D)

-

Phosphate-buffered saline (PBS), ice-cold

-

Liquid nitrogen

-

Extraction solvent: HPLC-grade 80% methanol, pre-chilled to -80°C

Protocol:

-

Cell Seeding and Growth: Culture cells to achieve ~85% confluency at the time of the experiment.

-

Preparation of Labeling Medium: Prepare glucose-free medium supplemented with the desired concentration of D-Glucose-13C6,d7 (typically 5.5 to 10 mM) and 10% dFBS.

-

Isotopic Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.

-

Add the prepared labeling medium to the cells and incubate for a time course sufficient to reach isotopic steady-state (typically several hours, determined empirically).

-

-

Metabolic Quenching:

-

To halt all enzymatic activity instantly, aspirate the labeling medium.

-

Wash cells rapidly (<10 seconds) with ice-cold PBS.

-

Immediately place the culture dish on dry ice and add liquid nitrogen directly to the cells to flash-freeze them.

-

-

Metabolite Extraction:

-

Add -80°C 80% methanol to the frozen cell monolayer.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet protein and cell debris.

-

-

Sample Preparation for Analysis:

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extract completely using a vacuum centrifuge.

-

The dried pellet can be stored at -80°C or reconstituted in a suitable solvent for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

This protocol provides a general framework for in vivo studies, often used in preclinical models to understand systemic metabolism.

Materials:

-

D-Glucose-13C6,d7, sterile preparation

-

Saline solution, sterile

-

Animal model (e.g., mouse)

-

Tools for tissue collection and flash-freezing (e.g., liquid nitrogen)

Protocol:

-

Tracer Administration: The labeled glucose is typically delivered via intraperitoneal (IP) injection or through the jugular vein. The dosage and infusion rate must be optimized for the specific study. For example, a priming bolus dose might be followed by a constant infusion to maintain steady enrichment.

-

Sample Collection: At predetermined time points, collect blood samples. At the end of the experiment, euthanize the animal and rapidly excise tissues of interest.

-

Metabolic Quenching: Immediately flash-freeze tissues in liquid nitrogen to halt metabolic activity.

-

Homogenization and Extraction: Tissues must be homogenized under cryogenic conditions (e.g., using a mortar and pestle on dry ice or a bead mill) before proceeding with a solvent extraction, similar to the method described for cell cultures (e.g., using 80% methanol or a biphasic chloroform/methanol/water extraction).

-

Sample Processing and Analysis: The resulting extracts are then processed and analyzed by MS or NMR to determine the isotopic enrichment in various metabolites.

Data Analysis and Interpretation

Following sample analysis by MS or NMR, the raw data must be processed to determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID is the relative abundance of each isotopic form of a molecule (e.g., lactate M+0, M+1, M+2, M+3). This information is then used to:

-

Trace Pathway Engagement: The presence of ¹³C labels in downstream metabolites confirms the activity of the connecting pathway. For example, finding ¹³C₃-pyruvate and ¹³C₃-lactate after labeling with ¹³C₆-glucose indicates active glycolysis.

-

Quantify Metabolic Fluxes: The specific MID patterns are fed into computational models (e.g., using software like Metran) to calculate the rates of reactions throughout the metabolic network.

-

Elucidate Redox Status: The transfer of deuterium from glucose to other molecules, such as amino acids or fatty acids, can indicate the flux through NADPH-producing pathways like the PPP.

References

An In-depth Technical Guide to Stable Isotope Tracing in Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of stable isotope tracing in metabolism. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance required to effectively design, execute, and interpret stable isotope tracing experiments.

Core Principles of Stable Isotope Tracing

Stable isotope tracing is a powerful technique used to elucidate the dynamic nature of metabolic pathways within a biological system.[1] The fundamental principle involves the introduction of a molecule, enriched with a stable (non-radioactive) isotope, into a system and tracking its incorporation into downstream metabolites.[1] This allows for the quantitative analysis of metabolic fluxes, providing insights into the activity of various metabolic pathways.[2][3]

Unlike radioactive isotopes, stable isotopes are safe to use in a wide range of experimental settings, including human studies.[4] The most commonly used stable isotopes in metabolic research are carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H). These heavier isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N, ¹H), ensuring they participate in the same biochemical reactions without significantly altering the molecule's properties.

The core measurements in stable isotope tracing studies are:

-

Isotopic Enrichment: This refers to the proportion of a metabolite that contains the stable isotope label. It is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The enrichment of a metabolite directly reflects the contribution of the tracer to its synthesis.

-

Metabolic Flux: This is the rate at which molecules are converted through a metabolic pathway. By measuring the isotopic enrichment of various metabolites over time, it is possible to calculate the flux through specific reactions and pathways.

Experimental Workflow

A typical stable isotope tracing experiment follows a well-defined workflow, from the selection of the tracer to the final data analysis. Careful planning and execution at each step are critical for obtaining reliable and interpretable results.

Data Presentation: Summarizing Quantitative Data

The primary quantitative output of a stable isotope tracing experiment is the Mass Isotopologue Distribution (MID). The MID describes the fractional abundance of each isotopologue for a given metabolite. An isotopologue is a molecule that differs only in the number of isotopic substitutions. For a metabolite with 'n' carbon atoms, there can be M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), up to M+n (all 'n' carbons are ¹³C) isotopologues. This data is crucial for calculating metabolic fluxes.

Table 1: Example Mass Isotopologue Distribution (MID) for Citrate

This table shows hypothetical MID data for citrate from cells grown with uniformly labeled ¹³C-glucose ([U-¹³C₆]-glucose). The distribution reveals how many carbons from glucose have been incorporated into the citrate pool.

| Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Drug-Treated) |

| M+0 | 0.10 | 0.25 |

| M+1 | 0.05 | 0.10 |

| M+2 | 0.45 | 0.40 |

| M+3 | 0.15 | 0.10 |

| M+4 | 0.20 | 0.10 |

| M+5 | 0.04 | 0.04 |

| M+6 | 0.01 | 0.01 |

M+n represents the metabolite with 'n' carbons labeled with ¹³C.

Table 2: Example Metabolic Flux Data

This table shows hypothetical flux rates, calculated from MID data, for key reactions in central carbon metabolism, comparing control cells to drug-treated cells. Fluxes are often normalized to the glucose uptake rate.

| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |

| Glycolysis (Pyruvate Kinase) | 100 | 95 | -5% |

| Pentose Phosphate Pathway | 15 | 35 | +133% |

| PDH (Pyruvate to Acetyl-CoA) | 85 | 40 | -53% |

| Anaplerosis (Pyruvate to OAA) | 10 | 45 | +350% |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of stable isotope tracing experiments. Below are generalized protocols for key experimental procedures.

¹³C-Glucose Tracing in Cultured Adherent Mammalian Cells

Objective: To determine the relative contribution of glucose to central carbon metabolism.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-¹³C₆]-glucose

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Extraction solvent: 80% methanol, pre-chilled to -80°C

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute normal glucose with [U-¹³C₆]-glucose at the desired final concentration (e.g., 25 mM). Add 10% dFBS.

-

Adaptation Phase (Optional but recommended): For steady-state analysis, cells should be adapted to the labeling medium for at least 24-48 hours (or several cell doublings) to ensure isotopic equilibrium.

-

Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed ¹³C-labeling medium to the wells.

-

Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until labeling in key downstream metabolites (like citrate) has plateaued.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of pre-chilled 80% methanol to each well.

-

Incubate at -80°C for 15 minutes to precipitate proteins.

-

-

Cell Harvesting:

-

Scrape the cells from the plate using a cell scraper.

-

Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the tubes at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated protein.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried extracts at -80°C until analysis.

-

Prior to MS analysis, resuspend the dried metabolites in a suitable solvent compatible with the chromatography method.

-

Metabolite Extraction from Tissue Samples

Objective: To extract polar metabolites from tissue samples for mass spectrometry analysis.

Materials:

-

Frozen tissue sample (typically 20-50 mg)

-

Pre-chilled 80% methanol (LC-MS grade)

-

Bead beater or other appropriate homogenizer

-

Centrifuge capable of reaching >14,000 x g at 4°C

Procedure:

-

Tissue Homogenization:

-

Weigh the frozen tissue sample.

-

Add 500 µL of pre-chilled 80% methanol.

-

Homogenize the tissue using a bead beater or other appropriate homogenizer.

-

-

Protein Precipitation:

-

Vortex the homogenate for 30 seconds.

-

Incubate on ice for 20 minutes to precipitate proteins.

-

-

Sample Clarification:

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

-

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic research. The following sections provide Graphviz DOT scripts to generate such diagrams.

Central Carbon Metabolism

Tracing ¹³C from Glucose through Glycolysis and the TCA Cycle

Conclusion

Stable isotope tracing provides a safe and powerful tool for the dynamic and quantitative assessment of metabolic pathways in a wide range of biological systems. From elucidating fundamental biochemical processes to evaluating the efficacy of novel therapeutics, the applications of this technology are vast and continue to expand. A thorough understanding of the principles, meticulous execution of experimental protocols, and careful data analysis are paramount for leveraging the full potential of stable isotope tracing in metabolic research and drug development.

References

Methodological & Application

D-Glucose-13C6,d7 for NMR Spectroscopy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Glucose-13C6,d7 in Nuclear Magnetic Resonance (NMR) spectroscopy studies. This stable isotope-labeled glucose is a powerful tool for tracing metabolic pathways, quantifying metabolic fluxes, and investigating the mechanism of action of therapeutic compounds.

Introduction to D-Glucose-13C6,d7 in NMR-Based Metabolism Studies

D-Glucose-13C6,d7 is a glucose molecule uniformly enriched with Carbon-13 (¹³C) at all six carbon positions and deuterium (d) at seven positions. This dual labeling strategy offers distinct advantages for NMR-based metabolic studies. The ¹³C enrichment allows for the direct tracking of glucose carbon through various metabolic pathways, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The deuterium labeling can provide additional information and simplify ¹H-NMR spectra. By monitoring the incorporation of ¹³C into downstream metabolites, researchers can gain quantitative insights into the activity of these pathways under different physiological or pathological conditions.

Core Applications

The primary applications of D-Glucose-13C6,d7 in NMR spectroscopy include:

-

Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways in living cells and tissues.

-

Metabolic Phenotyping: Characterizing the metabolic state of cells or organisms in response to genetic modifications, disease, or environmental stimuli.

-

Drug Discovery and Development: Assessing the impact of drug candidates on cellular metabolism, identifying drug targets, and elucidating mechanisms of action.[1]

Data Presentation: Quantitative Metabolic Analysis

The use of D-Glucose-13C6,d7 allows for the precise measurement of ¹³C enrichment in various metabolites. This data provides a quantitative measure of the contribution of glucose to the synthesis of these molecules. Below are representative tables summarizing typical quantitative data obtained from NMR experiments using ¹³C-labeled glucose.

Table 1: Representative ¹³C Isotopic Enrichment in Key Metabolites

This table illustrates the percentage of ¹³C enrichment in central carbon metabolites after incubation of cells with D-Glucose-13C6. The enrichment is calculated from the relative intensities of ¹³C-satellite peaks and the central ¹²C-peak in ¹H-NMR spectra or directly from ¹³C-NMR spectra.

| Metabolite | ¹³C Isotopic Enrichment (%) in Control Cells | ¹³C Isotopic Enrichment (%) in Treated Cells |

| Lactate | 85 ± 5 | 60 ± 7 |

| Alanine | 75 ± 6 | 50 ± 8 |

| Glutamate | 40 ± 4 | 25 ± 5 |

| Citrate | 35 ± 5 | 20 ± 4 |

Data are presented as mean ± standard deviation from a hypothetical experiment where "Treated Cells" have been exposed to a metabolic inhibitor.

Table 2: Metabolic Flux Ratios Determined by ¹³C Isotopomer Analysis

Analysis of the fine structure of ¹³C-NMR signals (isotopomer analysis) allows for the determination of relative fluxes through converging metabolic pathways.

| Metabolic Flux Ratio | Control Cells | Treated Cells |

| Pyruvate Dehydrogenase / Pyruvate Carboxylase | 2.5 ± 0.3 | 1.5 ± 0.2 |

| Glycolysis / Pentose Phosphate Pathway | 4.0 ± 0.5 | 6.0 ± 0.7 |

| Anaplerosis / Cataplerosis | 1.2 ± 0.1 | 0.8 ± 0.1 |

Flux ratios are calculated based on the relative abundance of different ¹³C isotopomers of key metabolites like glutamate and lactate.

Experimental Protocols

The following are detailed protocols for conducting metabolic studies using D-Glucose-13C6,d7 and NMR spectroscopy.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol describes the procedure for labeling cultured cells with D-Glucose-13C6,d7.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Glucose-free cell culture medium

-

D-Glucose-13C6,d7

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of harvesting.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-13C6,d7 to the desired final concentration (e.g., 10 mM) and dFBS.

-

Initiation of Labeling:

-

Aspirate the complete growth medium from the cells.

-

Wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled glucose.

-

Add the prepared labeling medium to the cells.

-

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to achieve isotopic steady-state. This time should be optimized for the specific cell line and experimental goals (typically 18-24 hours).

Protocol 2: Metabolite Quenching and Extraction

This protocol details the rapid quenching of metabolic activity and extraction of intracellular metabolites for NMR analysis.

Materials:

-

Labeled cells from Protocol 1

-

Ice-cold 0.9% NaCl solution

-

Liquid nitrogen

-

-80°C methanol/water (80:20, v/v)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C

Procedure:

-

Quenching:

-

Place the cell culture plate on a bed of dry ice or in a container with liquid nitrogen to rapidly cool and quench metabolic activity.

-

Aspirate the labeling medium.

-

Wash the cells once with ice-cold 0.9% NaCl solution.

-

-

Extraction:

-

Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

-

Scrape the cells and collect the cell suspension in a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute.

-

-

Phase Separation:

-

Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the polar metabolites.

-

-

Sample Preparation for NMR:

-

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried metabolite extracts at -80°C until NMR analysis.

-

Protocol 3: NMR Data Acquisition and Processing

This protocol provides a general guideline for acquiring and processing NMR data from ¹³C-labeled metabolite extracts.

Materials:

-

Dried metabolite extracts

-

Deuterium oxide (D₂O)

-

Internal standard (e.g., DSS or TSP)

-

NMR tubes (5 mm)

-

High-field NMR spectrometer (≥600 MHz)

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a known volume of D₂O (e.g., 600 µL) containing a precise concentration of an internal standard.

-

NMR Data Acquisition:

-

Transfer the sample to a 5 mm NMR tube.

-

Acquire a 1D ¹H NMR spectrum to assess the overall metabolite profile and sample concentration.

-

Acquire a 1D ¹³C NMR spectrum with proton decoupling. This will directly detect the ¹³C-labeled metabolites.

-

For detailed analysis of ¹³C enrichment and isotopomer distribution, acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum.

-

-

Typical 1D ¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (or similar with power gating for proton decoupling)

-

Spectral Width: ~200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 - 4096 (depending on sample concentration)

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra using appropriate NMR software (e.g., TopSpin, MestReNova).

-

Reference the spectra to the internal standard.

-

Integrate the signals of interest to determine their relative intensities.

-

For ¹³C enrichment analysis from ¹H spectra, quantify the areas of the ¹³C satellite peaks relative to the central ¹²C peak.

-

Application in Drug Development: A Screening Protocol

D-Glucose-13C6,d7 can be used to screen for compounds that modulate cellular metabolism. This protocol outlines a basic screening assay.

Objective: To identify compounds that inhibit glycolysis in a cancer cell line.

Procedure:

-

Cell Treatment: Culture cancer cells as described in Protocol 4.1. In parallel with the initiation of isotopic labeling, treat the cells with the test compounds at various concentrations. Include a vehicle control.

-

Metabolite Analysis: After the incubation period, quench metabolism and extract metabolites as described in Protocol 4.2.

-

NMR Analysis: Acquire and process NMR spectra as described in Protocol 4.3.

-

Data Analysis and Hit Identification:

-

Quantify the ¹³C enrichment in lactate for each treatment condition.

-

A significant decrease in ¹³C-lactate enrichment in the presence of a test compound compared to the vehicle control indicates inhibition of glycolysis.

-

Further analysis of other labeled metabolites (e.g., TCA cycle intermediates) can provide insights into the specific target of the compound.

-

Signaling Pathway Visualization: Glycolysis and TCA Cycle

The following diagram illustrates the flow of ¹³C atoms from D-Glucose-13C6,d7 through glycolysis and into the TCA cycle.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters, such as cell density, incubation times, and NMR acquisition parameters, is recommended for each specific experimental system.

References

Quantifying Glycolysis and TCA Cycle Metabolism with D-Glucose-¹³C₆,d₇: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-resolved metabolomics (SIRM) using tracers like D-Glucose-¹³C₆,d₇ is a powerful technique for quantitatively assessing intracellular metabolic fluxes. By tracing the metabolic fate of the stable, heavy isotope-labeled glucose, researchers can elucidate the contributions of glycolysis and the tricarboxylic acid (TCA) cycle to cellular bioenergetics and biosynthesis. This approach is critical in various research areas, including cancer metabolism, metabolic diseases, and drug development, to understand how cellular metabolism is reprogrammed in disease states and in response to therapeutic interventions.[1]

This document provides detailed application notes and experimental protocols for quantifying glycolysis and the TCA cycle using D-Glucose-¹³C₆,d₇, coupled with mass spectrometry.

Core Principles

The fundamental principle of ¹³C metabolic flux analysis (¹³C-MFA) involves introducing a ¹³C-labeled substrate, such as D-Glucose-¹³C₆,d₇, into a biological system.[2] As the cells metabolize the labeled glucose, the ¹³C atoms are incorporated into downstream metabolites of glycolysis and the TCA cycle.[3][4] Mass spectrometry is then used to measure the mass isotopologue distributions (MIDs) of these metabolites, revealing the relative contribution of the labeled substrate to each metabolic pool.[2]

When [U-¹³C₆]glucose (uniformly labeled D-Glucose-¹³C₆) is metabolized, it produces fully labeled glycolytic intermediates. For example, pyruvate will appear as an M+3 isotopologue (all three carbons are ¹³C). This M+3 pyruvate can then enter the TCA cycle through two primary enzymatic reactions:

-

Pyruvate Dehydrogenase (PDH): Converts pyruvate to Acetyl-CoA, which then condenses with oxaloacetate to form citrate. If the pyruvate is M+3, the resulting Acetyl-CoA will be M+2, leading to M+2 citrate in the first turn of the TCA cycle.

-

Pyruvate Carboxylase (PC): Converts pyruvate to oxaloacetate. M+3 pyruvate will generate M+3 oxaloacetate.